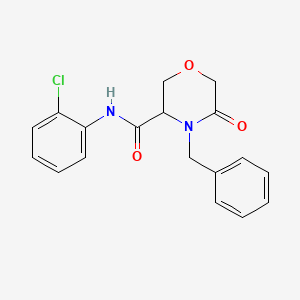
4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide, also known as BNTX, is a potent and selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor found in the central and peripheral nervous systems, and they play a role in pain modulation, stress response, and addiction. BNTX has been widely used in scientific research as a tool to understand the physiological and biochemical effects of KOR activation and inhibition.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Polyamide Synthesis : The synthesis of ortho-linked polyamides utilizing bis(ether-carboxylic acid) or bis(ether amine) derived from compounds like 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide has been explored. These polyamides show high thermal stability, good solubility in polar solvents, and can form transparent, flexible films, making them useful in various material science applications (Hsiao, Yang, & Chen, 2000).
Polyimide Membrane Development : Polyimide membranes derived from compounds like 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide have been synthesized for applications like ethanol dehydration via pervaporation. These membranes offer high thermal stability and good performance, relevant in industrial separation processes (Xu & Wang, 2015).
Photographic and Photochemical Studies
Photochemical Reactions : Compounds like 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide have been used in photochemical studies to synthesize new compounds through dehydrocyclization reactions, showcasing their role in photochemical synthesis and material development (Karminski-Zamola & Bajić, 1989).
Graft Polymerization : Utilizing immobilized benzophenone as a photo-initiator, graft polymerization of compounds like acrylamide on cellulose has been explored. This research indicates potential applications in creating functional textiles with enhanced properties (Hong, Liu, & Sun, 2009).
Antimicrobial and Biological Activities
Antimicrobial Properties : Certain derivatives of compounds similar to 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide have shown promising antimicrobial activities. This highlights their potential in developing new antimicrobial agents with specific focus on combating biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Docking Studies : Research involving docking studies of derivatives of 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide has provided insights into their potential biological activities. These studies are critical in drug discovery and understanding the interaction of these compounds with biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The crystal structures of compounds like 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide have been extensively studied. These analyses provide valuable information on their molecular geometry, which is crucial in understanding their chemical properties and potential applications (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Eigenschaften
IUPAC Name |
4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-8-4-5-9-15(14)20-18(23)16-11-24-12-17(22)21(16)10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXISGNZBRRJDQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)
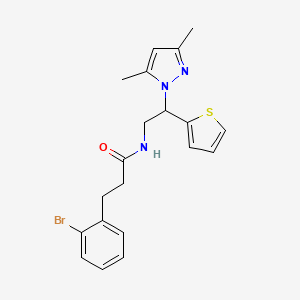
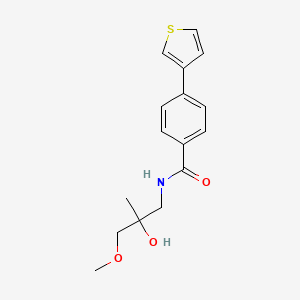

![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)

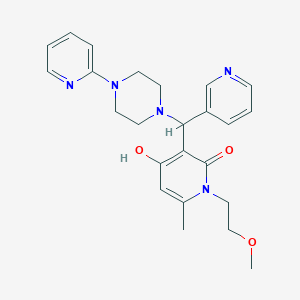

![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)
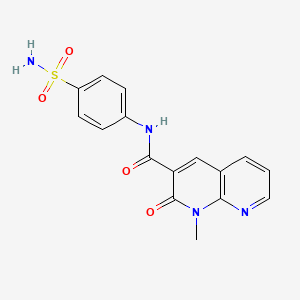
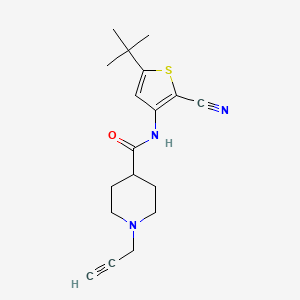
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)
![7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363362.png)
![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)